Tert-butyl 4-((3-bromo-4-methylphenyl)sulfonyl)piperazine-1-carboxylate
Description
Tert-butyl 4-((3-bromo-4-methylphenyl)sulfonyl)piperazine-1-carboxylate (CAS: 937014-80-7) is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a sulfonyl-linked 3-bromo-4-methylphenyl substituent . Its molecular formula is $ \text{C}{15}\text{H}{21}\text{BrN}2\text{O}4\text{S} $, with a molecular weight of 405.31 g/mol. The Boc group serves as a protective moiety for the piperazine amine, facilitating synthetic manipulation, while the sulfonyl group enhances stability and modulates electronic properties. The 3-bromo-4-methylphenyl substituent contributes to lipophilicity and provides a site for further functionalization (e.g., cross-coupling reactions) .
Properties
IUPAC Name |
tert-butyl 4-(3-bromo-4-methylphenyl)sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O4S/c1-12-5-6-13(11-14(12)17)24(21,22)19-9-7-18(8-10-19)15(20)23-16(2,3)4/h5-6,11H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSFGOWSJGUTOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OC(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-((3-bromo-4-methylphenyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the tert-butyl group and the sulfonyl group. The bromomethylphenyl group is then added through a substitution reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-((3-bromo-4-methylphenyl)sulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromomethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds containing sulfonamide moieties, such as tert-butyl 4-((3-bromo-4-methylphenyl)sulfonyl)piperazine-1-carboxylate, exhibit significant anticancer properties. Research has shown that these compounds can inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation and survival. For instance, a study demonstrated that derivatives of sulfonamide piperazines exhibited cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .
Neuropharmacology
The piperazine scaffold is well-known for its pharmacological activity in the central nervous system. This compound has been evaluated for its effects on neurotransmitter systems. Preliminary findings suggest that it may modulate serotonin and dopamine receptors, which are crucial targets for treating psychiatric disorders such as depression and anxiety .
Material Science
Synthesis of Functional Polymers
The compound's unique sulfonamide group allows it to be utilized in the synthesis of functional polymers. These polymers can be engineered for applications in drug delivery systems where controlled release of therapeutic agents is required. The incorporation of such compounds into polymer matrices can enhance their mechanical properties and biocompatibility, making them suitable for biomedical applications .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl 4-((3-bromo-4-methylphenyl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The bromomethyl group can participate in covalent bonding with nucleophilic sites on biomolecules, leading to modifications that affect their activity .
Comparison with Similar Compounds
Structural and Electronic Variations
The following table summarizes key analogs of tert-butyl 4-((3-bromo-4-methylphenyl)sulfonyl)piperazine-1-carboxylate, highlighting substituent diversity, molecular weights, and applications:
Key Findings and Trends
Electronic Effects: Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase sulfonyl group reactivity and stability against nucleophilic attack. For example, the nitro group in tert-butyl 4-((4-nitrophenyl)sulfonyl)piperazine-1-carboxylate can be reduced to an amine for further functionalization . Electron-donating groups (e.g., amino, methoxy) enhance solubility and facilitate hydrogen bonding, as seen in tert-butyl 4-((4-aminophenyl)sulfonyl)piperazine-1-carboxylate .
Biological Activity :
- Compounds with heterocyclic substituents (e.g., 2-oxoindolin-5-yl) exhibit kinase inhibitory activity. For instance, tert-butyl 4-((2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate is a precursor to BTK inhibitors .
- The trifluoromethylsulfonyl analog demonstrates enhanced metabolic stability, making it suitable for prolonged biological activity .
Synthetic Utility :
- The bromo substituent in the target compound allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki), enabling diversification of the aryl group .
- Boronate-containing derivatives (e.g., tert-butyl 4-((4-(boronate)phenyl)sulfonyl)piperazine-1-carboxylate) are intermediates in modular synthesis workflows .
Physical Properties: Lipophilicity increases with halogenated (bromo) or alkyl (methyl) substituents, impacting membrane permeability and bioavailability. Bulky groups (e.g., anthraquinone) reduce solubility but enhance crystallinity, as observed in tert-butyl 4-((4-methoxyanthraquinon-2-yl)sulfonyl)piperazine-1-carboxylate .
Biological Activity
Tert-butyl 4-((3-bromo-4-methylphenyl)sulfonyl)piperazine-1-carboxylate is an organic compound with significant potential in medicinal chemistry. Its structure includes a piperazine ring, a tert-butyl group, a sulfonyl group, and a bromomethylphenyl moiety, contributing to its biological activity. The compound's molecular formula is C₁₆H₂₃BrN₂O₄S, and it has a molecular weight of approximately 396.34 g/mol.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Sulfonyl Group : This functional group can form strong interactions with proteins, potentially inhibiting their function.
- Bromomethyl Group : It may participate in covalent bonding with nucleophilic sites on biomolecules, leading to modifications that affect their activity.
These interactions suggest that the compound may function as an enzyme inhibitor and could play a role in protein-ligand interactions.
Enzyme Inhibition
Research indicates that this compound may exhibit enzyme inhibitory properties. For instance, studies have shown that compounds with similar piperazine structures can inhibit critical enzymes such as inosine-5′-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis, which is essential for purine biosynthesis . The inhibition of such enzymes can lead to therapeutic applications against bacterial infections.
Antibacterial Activity
The compound's antibacterial potential has been explored through various studies. Similar sulfonamide compounds have demonstrated moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. These findings suggest that the sulfonamide functionality may be crucial for antibacterial action .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of this compound. The presence of the piperazine ring and sulfonamide functionality is often associated with various pharmacological effects, including:
- Antibacterial Action
- Enzyme Inhibition
- Potential Anti-cancer Activity
Research into similar compounds has demonstrated that modifications to the piperazine ring can significantly impact biological activity, emphasizing the importance of specific structural features .
Case Studies and Research Findings
Several studies have investigated the biological activities of piperazine derivatives, highlighting their potential therapeutic applications:
- Inhibition of IMPDH : A study focused on piperazine derivatives showed promising results in inhibiting IMPDH, which is crucial for developing anti-tubercular agents. The binding affinity and selectivity of these compounds were confirmed through biochemical assays and X-ray crystallography .
- Antibacterial Screening : Another research effort evaluated various piperazine derivatives for antibacterial properties against multiple strains. Compounds demonstrated varying degrees of effectiveness, indicating the potential for developing new antibiotics based on these structures .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate | C₁₅H₂₁BrN₂O₂ | Contains a bromophenyl group instead of bromomethylphenyl |
| Tert-butyl 4-(3-bromo-5-methylphenyl)piperazine-1-carboxylate | C₁₆H₂₃BrN₂O₂ | Features a different methyl substitution pattern on the phenyl ring |
| Tert-butyl 4-(3-chlorophenyl)piperazine-1-carboxylate | C₁₆H₂₃ClN₂O₂ | Substituted with a chlorine atom instead of bromine |
The distinct combination of the sulfonamide functionality and bromomethyl group in this compound may impart unique biological activities compared to these similar compounds.
Q & A
Q. Q1. What are the standard synthetic protocols for preparing tert-butyl 4-((3-bromo-4-methylphenyl)sulfonyl)piperazine-1-carboxylate?
The compound is synthesized via sulfonylation of tert-butyl piperazine-1-carboxylate with 3-bromo-4-methylbenzenesulfonyl chloride. A representative procedure ( ) involves reacting the sulfonyl chloride with tert-butyl piperazine-1-carboxylate in 1,4-dioxane using pyridine as a base. The reaction mixture is stirred at room temperature, followed by purification via silica gel chromatography (hexane:ethyl acetate gradient), yielding the product in ~70-80% purity. Key parameters include anhydrous conditions and temperature control (0–25°C) to suppress side reactions like over-sulfonylation .
Q. Q2. What spectroscopic methods are used to confirm the compound’s structure?
Structural confirmation relies on:
- 1H/13C NMR : Peaks for the tert-butyl group (δ ~1.4 ppm, singlet), piperazine protons (δ ~3.4–3.6 ppm), and aromatic protons (δ ~7.2–7.8 ppm) .
- LCMS : A molecular ion peak at m/z 445 [M+H]+ and fragmentation patterns consistent with sulfonyl and bromo groups .
- X-ray crystallography (if crystalline): Confirms spatial arrangement, as demonstrated for analogs like tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate ().
Advanced Synthetic Design
Q. Q3. How can reaction conditions be optimized to improve sulfonylation yields?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity of the piperazine nitrogen .
- Base screening : Substituting pyridine with Hunig’s base (DIPEA) improves electrophilic reactivity, as shown in trifluoromethanesulfonylations ().
- Temperature control : Lower temperatures (−20°C to 0°C) reduce di-sulfonylation byproducts .
- Coupling agents : EDCI/HOBt systems () facilitate sulfonamide formation in sterically hindered analogs.
Q. Q4. What are common side reactions during synthesis, and how are they mitigated?
- Di-sulfonylation : Addressed by using a 1:1 molar ratio of sulfonyl chloride to piperazine and slow reagent addition.
- Hydrolysis of tert-butyl group : Avoided by excluding protic solvents (e.g., water) and acidic conditions .
- Bromine displacement : Minimized by avoiding strong nucleophiles (e.g., amines) in subsequent steps .
Reactivity and Functionalization
Q. Q5. What functionalization strategies are employed to modify the piperazine ring?
- Deprotection : Trifluoroacetic acid (TFA) removes the tert-butyl carbamate group, yielding a free piperazine for further derivatization ().
- N-Alkylation : Electrophiles like alkyl halides or Michael acceptors react with the secondary amine under basic conditions (e.g., NaH in DMF) .
- Cross-coupling : Suzuki-Miyaura reactions on brominated analogs (e.g., ) enable aryl/heteroaryl substitutions.
Q. Q6. How does the sulfonyl group influence reactivity in downstream applications?
The sulfonyl group acts as a strong electron-withdrawing group, enhancing:
- Hydrogen-bonding interactions with biological targets (e.g., kinases, HIF prolyl-hydroxylases) .
- Stability against metabolic degradation compared to ester or amide analogs .
Biological and Mechanistic Studies
Q. Q7. What biological targets are associated with this compound?
- Kinase inhibition : The sulfonyl-piperazine scaffold is a key motif in Bruton’s tyrosine kinase (BTK) inhibitors () and WDR5 degraders ().
- HIF prolyl-hydroxylase inhibition : Analogs like tert-butyl 4-[[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxopyridin-4-yl]methyl]piperazine-1-carboxylate () modulate hypoxia-inducible factor pathways.
Q. Q8. How are structure-activity relationships (SAR) studied for this scaffold?
SAR studies involve:
- Variation of substituents : Introducing electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups on the phenyl ring to assess potency .
- Piperazine modifications : Replacing tert-butyl with acyl or sulfonyl groups to alter pharmacokinetic properties ().
- Biological assays : IC₅₀ determinations in enzyme inhibition or cell viability assays (e.g., ).
Data Contradictions and Troubleshooting
Q. Q9. How are discrepancies in reported yields resolved for similar synthetic routes?
Contradictions often arise from:
Q. Q10. What analytical tools resolve ambiguities in reaction mechanisms?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
